molecular formula C13H17ClN2O2 B2884034 N-butyl-N'-(5-chloro-2-methylphenyl)ethanediamide CAS No. 941984-23-2

N-butyl-N'-(5-chloro-2-methylphenyl)ethanediamide

Cat. No.: B2884034
CAS No.: 941984-23-2
M. Wt: 268.74
InChI Key: RRZGMKQVVOMYJL-UHFFFAOYSA-N
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Description

N-butyl-N’-(5-chloro-2-methylphenyl)oxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a butyl group, a chloro-substituted methylphenyl group, and an oxamide functional group

Scientific Research Applications

N-butyl-N’-(5-chloro-2-methylphenyl)oxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-N’-(5-chloro-2-methylphenyl)oxamide is not specified in the available literature . Its effects would likely depend on the context in which it is used, such as the type of biological or chemical system under study.

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling N-butyl-N’-(5-chloro-2-methylphenyl)oxamide. Detailed safety and hazard information should be available from the material safety data sheet (MSDS) provided by the supplier .

Future Directions

The future directions for research on N-butyl-N’-(5-chloro-2-methylphenyl)oxamide are not clear from the available literature . Its potential applications would likely depend on the results of further studies into its properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-(5-chloro-2-methylphenyl)oxamide typically involves the reaction of 5-chloro-2-methylaniline with butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:

5-chloro-2-methylaniline+butyl isocyanateN-butyl-N’-(5-chloro-2-methylphenyl)oxamide\text{5-chloro-2-methylaniline} + \text{butyl isocyanate} \rightarrow \text{N-butyl-N'-(5-chloro-2-methylphenyl)ethanediamide} 5-chloro-2-methylaniline+butyl isocyanate→N-butyl-N’-(5-chloro-2-methylphenyl)oxamide

Industrial Production Methods

Industrial production of N-butyl-N’-(5-chloro-2-methylphenyl)oxamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(5-chloro-2-methylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxamide group to amines.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N’-(3-chloro-2-methylphenyl)oxamide
  • N-butyl-N’-(4-chloro-2-methylphenyl)oxamide

Uniqueness

N-butyl-N’-(5-chloro-2-methylphenyl)oxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The position of the chloro and methyl groups can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-butyl-N'-(5-chloro-2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-3-4-7-15-12(17)13(18)16-11-8-10(14)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZGMKQVVOMYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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